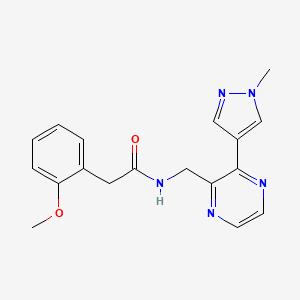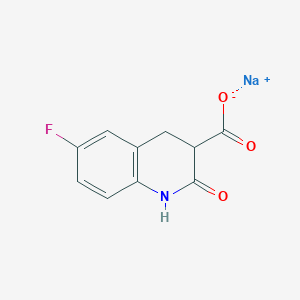
Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C10H7FNNaO3 and its molecular weight is 231.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photostability and Photochemistry
Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate's photostability and photochemical properties have been explored, indicating its susceptibility to photodegradation under specific conditions. For example, studies on related compounds have shown that irradiation in water can lead to low-efficiency substitution of the fluoro group by an OH group, with the presence of sodium sulfite or phosphate significantly altering the reaction pathway. This research is crucial for understanding the stability of such compounds under exposure to light, impacting their potential applications in scientific research and development (Mella, Fasani, & Albini, 2001).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound and its derivatives are vital for their application in various research domains. For instance, the synthesis process involving sodium salt of diethyl 2-oxosuccinate and 3-fluoroaniline has been optimized, providing insights into the efficient production of such compounds. Such research supports the development of new methodologies for synthesizing quinoline derivatives, which are essential for pharmaceutical research and material science (Zhu Xiu-jie, 2010).
Antibacterial Activity
Research on this compound derivatives has highlighted their potential antibacterial activity. Studies have synthesized and tested various quinolone derivatives for their efficacy against different bacterial strains. This line of research is crucial for the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria. Such studies not only expand our understanding of quinoline carboxylates but also pave the way for new therapeutic agents (Cooper, Klock, Chu, & Fernandes, 1990).
Anticancer Research
The investigation into the anticancer properties of this compound derivatives is a promising area of research. For example, studies have explored the synthesis and biological evaluation of fluoroquinolones with potential antibacterial and anticancer activities. This dual-functionality aspect makes such compounds highly valuable for developing novel chemotherapeutic agents, offering insights into their mechanisms of action against cancer cells and bacteria (Al-Trawneh et al., 2010).
作用機序
Mode of Action
The mode of action of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
特性
IUPAC Name |
sodium;6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3.Na/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8;/h1-3,7H,4H2,(H,12,13)(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYGQKHLJZQURQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)F)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FNNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
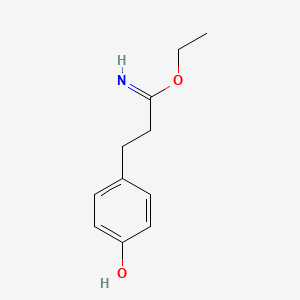


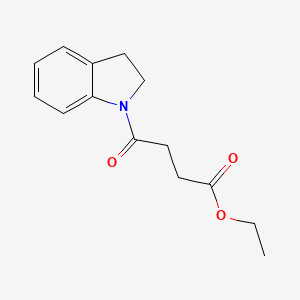
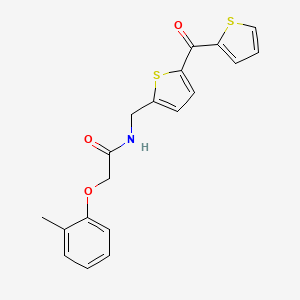
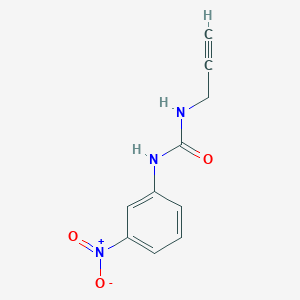

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)
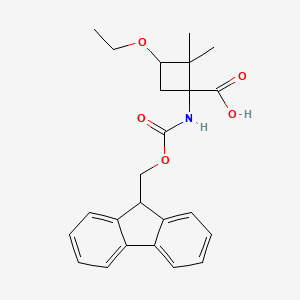
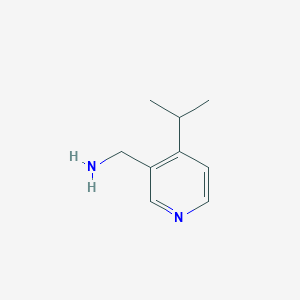
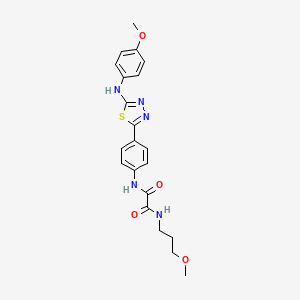
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
